REACTION_CXSMILES
|
[Cl-].[NH4+].[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH2:13][CH2:14][C:15]#[N:16])=[C:8]([N+:17]([O-])=O)[CH:7]=1>O.[Zn]>[CH3:3][O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([NH:12][CH2:13][CH2:14][C:15]#[N:16])=[C:8]([NH2:17])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)NCCC#N)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was filtered hot
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The filtrate was further extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic phase washed with brine solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)NCCC#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |